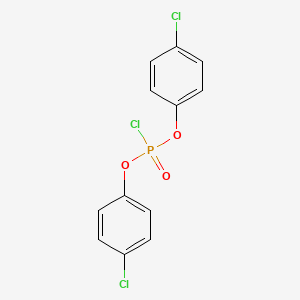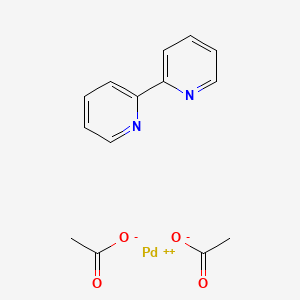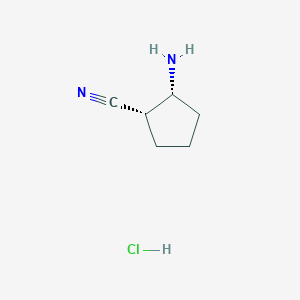
Bis(4-chlorophenyl) phosphorochloridate
Overview
Description
Bis(4-chlorophenyl) phosphorochloridate is a chemical compound with the molecular formula C12H8Cl3O3P and a molecular weight of 337.52 g/mol . . This compound is characterized by the presence of two 4-chlorophenyl groups attached to a phosphorochloridate moiety.
Preparation Methods
The synthesis of bis(4-chlorophenyl) phosphorochloridate typically involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2C6H4ClOH+POCl3→(C6H4ClO)2P(O)Cl+2HCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis(4-chlorophenyl) phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom attached to the phosphorus atom is replaced by other nucleophiles. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form bis(4-chlorophenyl) phosphoric acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(4-chlorophenyl) phosphorochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it valuable in the preparation of phosphoramide and phosphorothioate derivatives.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with organophosphorus compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs that target specific biological pathways, may involve this compound.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) phosphorochloridate involves its interaction with molecular targets, such as enzymes or receptors, through its reactive phosphorochloridate group. This interaction can lead to the inhibition or modification of the target’s activity. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Bis(4-chlorophenyl) phosphorochloridate can be compared with other similar compounds, such as bis(2,4-dichlorophenyl) phosphorochloridate . While both compounds contain phosphorochloridate groups, the position and number of chlorine atoms on the phenyl rings differ, leading to variations in their chemical reactivity and applications. Other similar compounds include diphenylphosphinic chloride and chlorodiphenylphosphine .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it valuable for various synthetic and research purposes.
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGATFZDMDTJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402412 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-53-0 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)



![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)









